An In-depth Technical Guide to Methyl 4-sulfamoylbenzoate
An In-depth Technical Guide to Methyl 4-sulfamoylbenzoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Methyl 4-sulfamoylbenzoate, a chemical compound of interest in medicinal chemistry and drug development. This document consolidates its chemical and physical properties, safety information, and explores its potential therapeutic applications based on the biological activity of its core functional groups.
Core Compound Identification
Methyl 4-sulfamoylbenzoate is an organic compound featuring a benzoate methyl ester substituted with a sulfonamide group at the para-position. Its unique structure makes it a valuable building block in the synthesis of more complex molecules with potential pharmacological activities.
-
CAS Number : 22808-73-7[1]
-
Synonyms : methyl 4-(aminosulfonyl)benzoate, 4-Sulfamoylbenzoic Acid Methyl Ester, p-Carboxybenzenesulfonamide Methyl Ester[2]
Physicochemical Properties
The properties of Methyl 4-sulfamoylbenzoate have been characterized through both experimental data and computational predictions. These properties are essential for understanding its behavior in chemical reactions and biological systems.
Table 1: Experimental and General Properties
| Property | Value | Source |
| Molecular Formula | C8H9NO4S | |
| Molecular Weight | 215.23 g/mol | [2] |
| Physical Form | Solid | |
| Purity | 97% | |
| Storage Conditions | Inert atmosphere, room temperature |
Table 2: Computed Physicochemical Properties
| Property | Predicted Value | Source |
| XLogP3 | 0.6 | [2] |
| Hydrogen Bond Donor Count | 2 | [2] |
| Hydrogen Bond Acceptor Count | 4 | [2] |
| Rotatable Bond Count | 2 | [2] |
| Exact Mass | 215.02522894 Da | [2] |
| Topological Polar Surface Area | 94.8 Ų | [2] |
Synthesis and Experimental Protocols
Experimental Workflow: Synthesis of Methyl 4-(sulfamoylmethyl)benzoate
Caption: Synthesis workflow for Methyl 4-(sulfamoylmethyl)benzoate.
Detailed Methodology (for Methyl 4-(sulfamoylmethyl)benzoate): [3]
Step 1: Synthesis of Sodium Methyl 4-(benzoate)methylsulfonate
-
Materials : Methyl 4-(bromomethyl)benzoate (10.0 g, 43.6 mmol), anhydrous sodium sulfite (6.6 g, 52.4 mmol), deionized water (100 mL), ethanol (50 mL).[3]
-
Procedure : In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve sodium sulfite in deionized water.[3]
-
Add a solution of Methyl 4-(bromomethyl)benzoate in ethanol to the flask.
-
Heat the mixture to reflux and maintain for 4 hours.
-
Cool the reaction mixture in an ice bath to induce crystallization.
-
Collect the solid product by vacuum filtration, wash with cold ethanol, and dry under vacuum.
Step 2: Synthesis of Methyl 4-(chlorosulfonylmethyl)benzoate
-
Materials : Sodium Methyl 4-(benzoate)methylsulfonate from Step 1, thionyl chloride, N,N-dimethylformamide (DMF) (catalytic amount).
-
Procedure : In a fume hood, suspend the product from Step 1 in thionyl chloride.
-
Add a catalytic amount of DMF.
-
Heat the mixture to 70°C and stir until the reaction is complete (monitored by gas evolution).
-
Remove excess thionyl chloride under reduced pressure to yield the crude sulfonyl chloride.
Step 3: Synthesis of Methyl 4-(sulfamoylmethyl)benzoate
-
Materials : Methyl 4-(chlorosulfonylmethyl)benzoate from Step 2, concentrated aqueous ammonia.
-
Procedure : Cool the aqueous ammonia in an ice bath.
-
Slowly add the crude sulfonyl chloride from Step 2 to the cooled ammonia solution with vigorous stirring.
-
Continue stirring for 2 hours, allowing the mixture to slowly warm to room temperature.
-
Collect the precipitated solid by vacuum filtration, wash with cold water, and dry to afford the final product.
Potential Therapeutic Applications and Mechanism of Action
While direct experimental data on the therapeutic applications of Methyl 4-sulfamoylbenzoate is limited, its structural motifs, particularly the primary sulfonamide group, are well-established pharmacophores.[5] This allows for an informed analysis of its potential biological activities.
Carbonic Anhydrase Inhibition
The primary sulfonamide group (R-SO₂NH₂) is a cornerstone for a major class of carbonic anhydrase inhibitors (CAIs).[5] Carbonic anhydrases (CAs) are enzymes that catalyze the hydration of carbon dioxide and are involved in numerous physiological processes.[5]
-
Cancer Therapy : The isoform Carbonic Anhydrase IX (CAIX) is highly overexpressed in a variety of solid tumors and contributes to the acidification of the tumor microenvironment, which promotes tumor invasion and metastasis.[6] Therefore, selective inhibitors of CAIX are being investigated as potential anticancer agents.[6] Structurally related methyl 5-sulfamoyl-benzoates have been designed and synthesized as high-affinity, selective inhibitors of CAIX, with some compounds showing dissociation constants (Kd) in the nanomolar and even picomolar range.[6]
Conceptual Pathway: CAIX Inhibition in the Tumor Microenvironment
Caption: Role of CAIX in cancer and the mechanism of its inhibition.
-
Other Applications : Inhibition of other CA isozymes has therapeutic relevance in conditions such as glaucoma and epilepsy.[5]
Antimicrobial Activity
The sulfonamide functional group is famously associated with sulfa drugs, the first class of synthetic antimicrobial agents. While resistance is widespread, the development of new sulfonamide-containing compounds remains an area of interest. Furthermore, a related compound, Methyl 4-(4-methylbenzamido)-2-sulfamoylbenzoate, has been identified as a potent new fungicide, suggesting potential applications in agriculture or as an antifungal agent.[7]
Safety Information
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, Methyl 4-sulfamoylbenzoate is classified with the following hazards.
Table 3: GHS Hazard Information
| Pictogram | Signal Word | Hazard Statements |
| GHS07 | Warning | H315 : Causes skin irritation.[2]H319 : Causes serious eye irritation.[2]H335 : May cause respiratory irritation.[2] |
Precautionary Statements : P261, P264, P280, P302+P352, P304+P340, P305+P351+P338, P321, P362+P364, P403+P233, P405, P501.[2] Users should consult the full Safety Data Sheet (SDS) before handling this chemical.
Conclusion
Methyl 4-sulfamoylbenzoate (CAS No. 22808-73-7) is a valuable chemical intermediate with significant potential in the field of drug discovery. Its core structure, combining a benzoate ester with a primary sulfonamide, makes it a prime candidate for development as a carbonic anhydrase inhibitor, with potential applications in oncology. While further research is needed to fully elucidate its biological activity profile, the established pharmacology of structurally related compounds provides a strong rationale for its continued investigation by researchers and scientists in the pharmaceutical industry.
References
- 1. 22808-73-7|Methyl 4-sulfamoylbenzoate|BLD Pharm [bldpharm.com]
- 2. Methyl 4-sulphamoylbenzoate | C8H9NO4S | CID 89847 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Methyl 2-Halo-4-Substituted-5-Sulfamoyl-Benzoates as High Affinity and Selective Inhibitors of Carbonic Anhydrase IX - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Methyl 4-(4-methylbenzamido)-2-sulfamoylbenzoate - PMC [pmc.ncbi.nlm.nih.gov]
